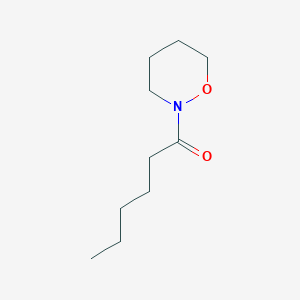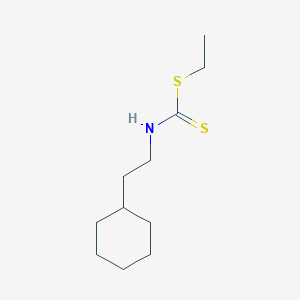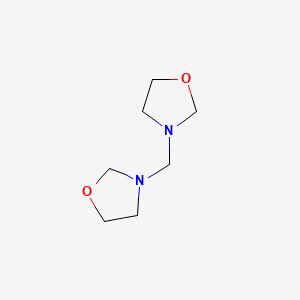
Lead(2+) neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+) neodecanoate is an organometallic compound where lead is coordinated with neodecanoic acid. This compound is often used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. Neodecanoic acid, the precursor to this compound, is a highly branched carboxylic acid, which contributes to the compound’s stability and effectiveness in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(2+) neodecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neodecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene to facilitate the formation of the this compound complex. The reaction can be represented as follows: [ \text{PbO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Pb(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Lead(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: It can be reduced back to lead(0) or lead(II) compounds using reducing agents like hydrogen gas or hydrazine.
Substitution: The neodecanoate ligands can be substituted with other carboxylates or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or hydrazine under controlled temperatures.
Substitution: Carboxylic acids or other ligands in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead or lead(II) compounds.
Substitution: New lead carboxylates or lead complexes with different ligands
Applications De Recherche Scientifique
Lead(2+) neodecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Industry: Employed as a heat stabilizer in polyvinyl chloride (PVC) production, and as a catalyst in the production of polyurethane systems
Mécanisme D'action
The mechanism by which lead(2+) neodecanoate exerts its effects is primarily through its interaction with other molecules as a catalyst. The lead ion can coordinate with various substrates, facilitating reactions such as polymerization or oxidation. The neodecanoate ligands provide steric hindrance, enhancing the stability of the lead complex and preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Lead(II) acetate: Another lead carboxylate used in similar applications but with different solubility and reactivity.
Lead(II) oxide: Used in the synthesis of lead(2+) neodecanoate and other lead compounds.
Tin(II) neodecanoate: A similar compound used as a catalyst in polyurethane production.
Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in various industrial processes. Its branched neodecanoate ligands provide additional stability compared to other lead carboxylates, making it a preferred choice in applications requiring high-temperature stability .
Propriétés
Numéro CAS |
71684-29-2 |
|---|---|
Formule moléculaire |
C20H38O4Pb |
Poids moléculaire |
550 g/mol |
Nom IUPAC |
7,7-dimethyloctanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
HHMCJNWZCJJYPE-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


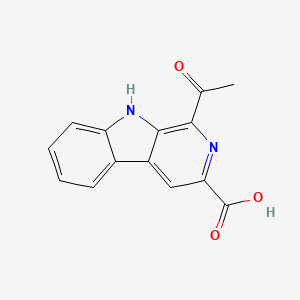
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

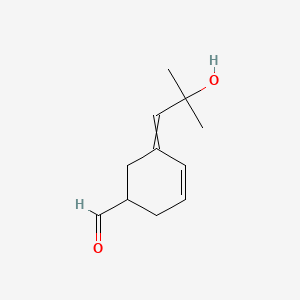
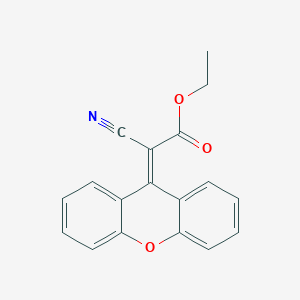
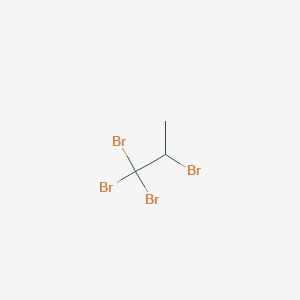
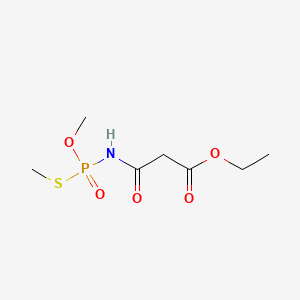

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)
